molecular formula C14H14N2O2S B2680497 4-methyl-2-(phenylsulfonyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine CAS No. 339019-62-4

4-methyl-2-(phenylsulfonyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine

Cat. No.: B2680497
CAS No.: 339019-62-4
M. Wt: 274.34
InChI Key: GPPNPLBXIYXZMJ-UHFFFAOYSA-N
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Description

4-methyl-2-(phenylsulfonyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a heterocyclic compound that features a cyclopenta[d]pyrimidine core with a phenylsulfonyl group and a methyl substituent

Mechanism of Action

Target of Action

The primary targets of 2-(benzenesulfonyl)-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidine are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . They stimulate phosphate transfer from ATP to amino acids tyrosine, serine, and/or threonine residues in protein substrates .

Mode of Action

2-(benzenesulfonyl)-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidine exerts its action by inhibiting protein kinases . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cell growth, differentiation, migration, and metabolism .

Biochemical Pathways

The action of 2-(benzenesulfonyl)-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidine affects the biochemical pathways involving protein kinases . The inhibition of these enzymes disrupts the signaling processes they control, leading to downstream effects on cell growth, differentiation, migration, and metabolism .

Pharmacokinetics

Similar pyrimidine analogues have been found to be prodrugs that need to be activated within the cell . They undergo several metabolic steps, including sequential phosphorylation to their monophosphate, diphosphate, and triphosphate forms . These intracellularly formed nucleotides are responsible for the pharmacological effects .

Result of Action

The molecular and cellular effects of 2-(benzenesulfonyl)-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidine’s action are primarily related to its inhibition of protein kinases . This leads to disruptions in cell growth, differentiation, migration, and metabolism . The compound’s anticancer potential is due to these disruptions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-(phenylsulfonyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-(phenylsulfonyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of substituted sulfonyl derivatives.

Scientific Research Applications

4-methyl-2-(phenylsulfonyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-2-(phenylsulfonyl)-5H-cyclopenta[d]pyrimidine: Lacks the 6,7-dihydro substitution.

    2-(phenylsulfonyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine: Lacks the methyl group.

Uniqueness

4-methyl-2-(phenylsulfonyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of both the phenylsulfonyl group and the methyl substituent can influence its interaction with biological targets and its overall stability.

Properties

IUPAC Name

2-(benzenesulfonyl)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c1-10-12-8-5-9-13(12)16-14(15-10)19(17,18)11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPPNPLBXIYXZMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCC2=NC(=N1)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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